molecular formula C13H19BrFNO2 B12282456 N-(3-Bromo-4-fluorobenzyl)-2,2-diethoxyethanamine

N-(3-Bromo-4-fluorobenzyl)-2,2-diethoxyethanamine

Cat. No.: B12282456
M. Wt: 320.20 g/mol
InChI Key: RIKNNBCVBHVTGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Bromo-4-fluorobenzyl)-2,2-diethoxyethanamine: is an organic compound that features a benzyl group substituted with bromine and fluorine atoms, attached to a diethoxyethanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Bromo-4-fluorobenzyl)-2,2-diethoxyethanamine typically involves the reaction of 3-bromo-4-fluorobenzyl bromide with 2,2-diethoxyethanamine. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide or tetrahydrofuran, under reflux conditions .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydride, potassium carbonate, dimethylformamide, tetrahydrofuran.

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

Major Products:

    Substitution: Various substituted benzyl derivatives.

    Oxidation: Benzaldehyde, benzoic acid.

    Reduction: Benzylamine derivatives.

Scientific Research Applications

Chemistry: N-(3-Bromo-4-fluorobenzyl)-2,2-diethoxyethanamine is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals and agrochemicals .

Biology: In biological research, this compound can be used to study the effects of halogenated benzyl groups on biological systems. It may also be used in the development of new bioactive molecules .

Medicine: Its unique structure allows for the exploration of new therapeutic agents targeting various diseases .

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of N-(3-Bromo-4-fluorobenzyl)-2,2-diethoxyethanamine involves its interaction with specific molecular targets in biological systems. The bromine and fluorine atoms in the benzyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. The diethoxyethanamine moiety may facilitate the compound’s solubility and bioavailability .

Comparison with Similar Compounds

  • 3-Bromo-4-fluorobenzyl bromide
  • N-(3-Bromo-4-fluorobenzyl)-N-(2,2,2-trifluoroethyl)amine
  • N-(3-Bromo-4-fluorobenzyl)-3-(trifluoromethyl)benzenesulfonamide

Uniqueness: N-(3-Bromo-4-fluorobenzyl)-2,2-diethoxyethanamine is unique due to the presence of both bromine and fluorine atoms in the benzyl group, which can significantly influence its chemical reactivity and biological activity. The diethoxyethanamine moiety also provides distinct solubility and pharmacokinetic properties compared to other similar compounds .

Properties

Molecular Formula

C13H19BrFNO2

Molecular Weight

320.20 g/mol

IUPAC Name

N-[(3-bromo-4-fluorophenyl)methyl]-2,2-diethoxyethanamine

InChI

InChI=1S/C13H19BrFNO2/c1-3-17-13(18-4-2)9-16-8-10-5-6-12(15)11(14)7-10/h5-7,13,16H,3-4,8-9H2,1-2H3

InChI Key

RIKNNBCVBHVTGB-UHFFFAOYSA-N

Canonical SMILES

CCOC(CNCC1=CC(=C(C=C1)F)Br)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.